N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid
Description
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Properties
IUPAC Name |
4-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-15-12(8-20-9)10-2-4-11(5-3-10)16-13(17)6-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNOTPJIJMTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and succinamic acid moieties. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods may involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-acetamide
- N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-propionamide
- N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-butyramide
Uniqueness
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is unique due to its specific combination of the thiazole ring and succinamic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄N₂O₃S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring, which is known for its biological activity and versatility in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may influence pathways related to inflammation, oxidative stress, and cell proliferation.
- Biochemical Pathways : It has been suggested that the compound may alter pathways associated with cancer cell proliferation and survival, making it a candidate for anticancer therapies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antibacterial Activity : Studies have shown that thiazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth .
- Antifungal Activity : The compound has also demonstrated efficacy against various fungal strains, suggesting its potential as a broad-spectrum antifungal agent .
Anticancer Potential
This compound has been explored for its anticancer properties:
- In Vitro Studies : In laboratory settings, the compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against Molt-4 (T-cell lymphoma) and Raji (B-cell lymphoma) cells, demonstrating selective cytotoxicity .
- Mechanistic Insights : The compound's anticancer effects may involve the inhibition of specific signaling pathways critical for tumor growth and metastasis. For example, it may interfere with the SHP2 phosphatase pathway, which is implicated in various malignancies .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity in Animal Models
In vivo studies using mouse models bearing xenografts of human tumors revealed that this compound significantly reduced tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells and modulation of tumor microenvironment factors .
Summary of Biological Activities
Q & A
Q. What is the standard synthetic protocol for N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves a two-step process:
Reaction of succinic anhydride with 4-(2-methyl-thiazol-4-yl)aniline in a non-polar solvent (e.g., toluene or xylene) under reflux or stirring at room temperature. Stoichiometric equivalence (1:1 molar ratio) ensures minimal side products.
Purification : Unreacted starting materials (e.g., aniline derivatives) are removed via acid washing (dilute HCl), followed by recrystallization from ethanol or ethanol/xylene mixtures to obtain pure product .
Intermediate Characterization :
- IR spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
- NMR (¹H/¹³C) confirms substitution patterns: aromatic protons (δ 7.0–8.0 ppm), thiazole methyl groups (δ 2.5–2.7 ppm), and succinamic acid backbone (δ 2.3–2.6 ppm for CH₂ groups).
- Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺) .
Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions. For example:
- Antiperiplanar conformation of N–H and C=O in the amide group.
- Syn/anti orientation of carboxylic acid groups relative to adjacent CH₂ groups.
- Hydrogen-bonding networks (N–H⋯O and O–H⋯O) forming infinite chains or dimers .
- Solid-state IR : Detects hydrogen-bonding signatures (broad O-H stretches at ~2500 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assesses thermal stability, correlating with crystal packing efficiency .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the hydrogen-bonding network and crystal packing of N-aryl succinamic acid derivatives?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance hydrogen-bond acceptor strength, leading to stronger N–H⋯O interactions. For example:
- In N-(4-chlorophenyl)succinamic acid, Cl substituents increase dihedral angles between phenyl and amide planes (48.4° vs. 36.1° in nitro derivatives), altering packing motifs .
- Crystallographic Analysis :
- Use Mercury or Olex2 software to map hydrogen-bond distances (typically 2.8–3.0 Å for N–H⋯O).
- Compare symmetry elements (e.g., centrosymmetric dimers vs. helical chains) to predict solubility and melting points .
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
Q. How are structural contradictions resolved when experimental data (e.g., NMR, XRD) conflict with computational predictions?
Methodological Answer:
- Validation Workflow :
- Re-examine experimental conditions : Ensure purity (HPLC ≥95%) and crystallinity (SC-XRD quality).
- Re-optimize DFT parameters : Test hybrid functionals (e.g., M06-2X) or dispersion corrections (e.g., D3BJ) for better agreement with observed bond lengths .
- Analyze dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in static DFT models .
Q. What strategies are employed to modify the thiazole moiety for enhanced bioactivity while retaining the succinamic acid backbone?
Methodological Answer:
- Functionalization :
- Synthetic Routes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
